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molecular formula C22H12F9NO5S B1245429 2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid

2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid

Cat. No. B1245429
M. Wt: 573.4 g/mol
InChI Key: VWKSVPJJPNTCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545669

Procedure details

Benzhydrol 2-[2-[3,5-bis(trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoate (3.7 g, 5 mmol) was dissolved in ethyl acetate (125 mL) and was hydrogenated for 0.75 hour at 50 psi over 10% palladium on carbon (0.5 g). The catalyst was filtered off and the solvent evaporated to give the crude product which was purified by flash chromatography (silica gel, ethyl acetate/hexane/formic acid). Recrystallization from ethyl acetate/hexane gave the title compound as a white crystalline solid; mp 133°-134° C.
Name
Benzhydrol 2-[2-[3,5-bis(trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C1C=CC=CC=1)C1C=CC=CC=1.[F:15][C:16]([F:52])([F:51])[C:17]1[CH:18]=[C:19]([S:27]([NH:30][C:31]2[CH:46]=[C:45]([C:47]([F:50])([F:49])[F:48])[CH:44]=[CH:43][C:32]=2[O:33][C:34]2[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=2[C:36]([O-:38])=[O:37])(=[O:29])=[O:28])[CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1>C(OCC)(=O)C.[Pd]>[F:51][C:16]([F:15])([F:52])[C:17]1[CH:18]=[C:19]([S:27]([NH:30][C:31]2[CH:46]=[C:45]([C:47]([F:50])([F:49])[F:48])[CH:44]=[CH:43][C:32]=2[O:33][C:34]2[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=2[C:36]([OH:38])=[O:37])(=[O:28])=[O:29])[CH:20]=[C:21]([C:23]([F:24])([F:25])[F:26])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Benzhydrol 2-[2-[3,5-bis(trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoate
Quantity
3.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O.FC(C=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)NC1=C(OC2=C(C(=O)[O-])C=CC=C2)C=CC(=C1)C(F)(F)F)(F)F
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, ethyl acetate/hexane/formic acid)
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)NC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC(=C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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